Tert-butyl N-(5-azidopentyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

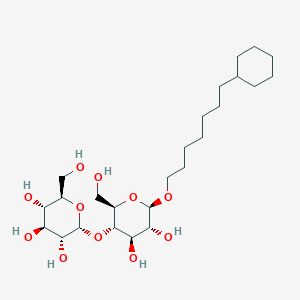

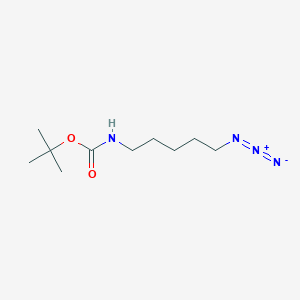

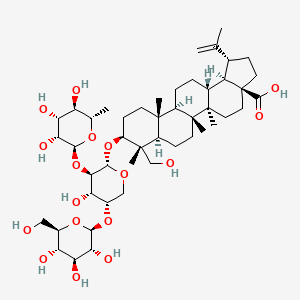

Tert-butyl N-(5-azidopentyl)carbamate, also known as Boc-NH-Azide, is an organic compound used in scientific research. It is an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Synthesis Analysis

The synthesis of tert-butyl N-(5-azidopentyl)carbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the final product .Molecular Structure Analysis

The molecular formula of Tert-butyl N-(5-azidopentyl)carbamate is C10H20N4O2. Its molecular weight is 228.29 g/mol.Chemical Reactions Analysis

Tert-butyl N-(5-azidopentyl)carbamate can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines .科学研究应用

Crystal Structures and Hydrogen Bonding

Tert-butyl N-(5-azidopentyl)carbamate and its derivatives play a significant role in the study of crystal structures and hydrogen bonding. In a study by Baillargeon et al. (2017), tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were identified as new members of an isostructural family of compounds. These compounds exhibit bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, essential for understanding molecular interactions in crystals (Baillargeon et al., 2017).

Synthesis and Protective Group Chemistry

In the synthesis of complex molecules, tert-butyl N-(5-azidopentyl)carbamate derivatives are crucial. For example, Pak and Hesse (1998) described the synthesis of a derivative of thermopentamine, which is a penta-N-protected polyamide containing five independently removable amino-protecting groups. This study highlights the compound's role in selective deprotection and acylation, crucial for synthetic chemistry (Pak & Hesse, 1998).

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl N-(5-azidopentyl)carbamate is used as an intermediate in the synthesis of biologically active compounds. Zhao et al. (2017) reported its use in the synthesis of an important intermediate for omisertinib (AZD9291), a drug used in cancer treatment. Their study involved a rapid synthetic method, highlighting the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).

Mild and Efficient Synthesis Methods

Lebel and Leogane (2005) developed a reaction that involves the formation of an acyl azide intermediate, leading to tert-butyl carbamate via a Curtius rearrangement. This process is significant for generating protected amines and demonstrates the versatility of tert-butyl N-(5-azidopentyl)carbamate in organic synthesis (Lebel & Leogane, 2005).

安全和危害

The safety data sheet for a similar compound, tert-butyl carbamate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

属性

IUPAC Name |

tert-butyl N-(5-azidopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCACHANHJEQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471754 |

Source

|

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(5-azidopentyl)carbamate | |

CAS RN |

129392-86-5 |

Source

|

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)

![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)